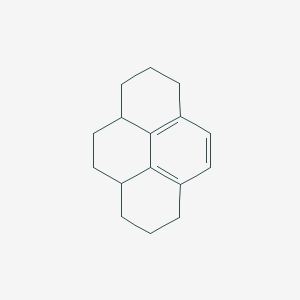

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene, also known as this compound, is a useful research compound. Its molecular formula is C16H20 and its molecular weight is 212.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrogen Storage

One of the most promising applications of 1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene is in the field of hydrogen storage. Research has demonstrated that this compound can undergo reversible hydrogenation processes due to its extended π-conjugation system. This characteristic allows it to effectively absorb and release hydrogen gas under controlled conditions.

- Mechanism : The hydrogenation process involves the addition of hydrogen to the double bonds present in the compound's structure. This reversible reaction can be catalyzed under specific conditions to enhance efficiency.

- Advantages : Utilizing this compound for hydrogen storage offers a lightweight solution compared to traditional methods. It can potentially lead to safer and more efficient hydrogen fuel systems .

Material Science

In material science, this compound serves as a precursor for synthesizing various advanced materials.

- Polymer Production : The compound can be polymerized to create high-performance polymers with enhanced thermal stability and mechanical properties. These polymers find applications in coatings and composite materials.

- Nanomaterials : Its structure allows for the formation of nanomaterials that exhibit unique electronic properties. These materials are being explored for use in electronic devices and sensors .

Environmental Studies

The study of this compound is also significant in environmental science due to its classification as a PAH.

- Toxicology : Understanding the behavior and degradation of this compound in the environment helps assess its ecological impact. It serves as a model compound for studying the toxicity and persistence of PAHs in various ecosystems.

- Remediation Techniques : Research into bioremediation techniques often uses this compound to evaluate the effectiveness of microbial degradation processes aimed at reducing PAH pollution .

Case Studies

Several case studies have been conducted to explore these applications further:

- Hydrogen Storage Case Study : A study demonstrated the efficiency of using this compound in a prototype hydrogen storage system. The results indicated a significant improvement in hydrogen absorption rates compared to conventional materials.

- Material Science Case Study : Research on polymerization techniques showed that polymers derived from this compound exhibited superior thermal resistance and mechanical strength compared to those made from other PAHs.

Eigenschaften

CAS-Nummer |

14698-02-3 |

|---|---|

Molekularformel |

C16H20 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

1,2,3,3a,4,5,5a,6,7,8-decahydropyrene |

InChI |

InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7,9,12,14H,1-6,8,10H2 |

InChI-Schlüssel |

MNXFZXVRYXNOBW-UHFFFAOYSA-N |

SMILES |

C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |

Kanonische SMILES |

C1CC2CCC3CCCC4=C3C2=C(C1)C=C4 |

Synonyme |

1,2,3,3a,4,5,5a,6,7,8-Decahydropyrene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.